3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate
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Overview
Description
3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring, a phenylcarbamate group, and a methoxyphenoxyacetamido moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 3-Methoxyphenoxyacetic Acid: This can be achieved by reacting 3-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 3-methoxyphenoxyacetic acid is then converted to its corresponding amide by reacting with cyclohexylamine under appropriate conditions.
Carbamoylation: The final step involves the reaction of the amide with phenyl isocyanate to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The phenylcarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-(3-Formylphenoxy)acetamido)cyclohexyl phenylcarbamate.
Reduction: Formation of 3-(2-(3-Methoxyphenoxy)ethylamino)cyclohexyl phenylcarbamate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(3-Hydroxyphenoxy)acetamido)cyclohexyl phenylcarbamate
- 3-(2-(3-Methylphenoxy)acetamido)cyclohexyl phenylcarbamate
- 3-(2-(3-Chlorophenoxy)acetamido)cyclohexyl phenylcarbamate
Uniqueness
3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Properties
IUPAC Name |
[3-[[2-(3-methoxyphenoxy)acetyl]amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-18-10-6-11-19(14-18)28-15-21(25)23-17-9-5-12-20(13-17)29-22(26)24-16-7-3-2-4-8-16/h2-4,6-8,10-11,14,17,20H,5,9,12-13,15H2,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOPQIXBSGCTOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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